Methyl [1-(3,3,3-trifluoropropyl)piperidin-4-yl]acetate
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Overview
Description
Methyl [1-(3,3,3-trifluoropropyl)piperidin-4-yl]acetate is a chemical compound with the molecular formula C11H18F3NO2 and a molecular weight of 253.26 g/mol . It is known for its unique structure, which includes a piperidine ring substituted with a trifluoropropyl group and an acetate ester. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [1-(3,3,3-trifluoropropyl)piperidin-4-yl]acetate typically involves the reaction of 4-piperidone with 3,3,3-trifluoropropyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then esterified with methyl chloroacetate under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of appropriate solvents to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl [1-(3,3,3-trifluoropropyl)piperidin-4-yl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoropropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl [1-(3,3,3-trifluoropropyl)piperidin-4-yl]acetate is utilized in several scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl [1-(3,3,3-trifluoropropyl)piperidin-4-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoropropyl group enhances its lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The piperidine ring may interact with various binding sites, modulating the activity of enzymes or receptors involved in biological pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl [1-(3,3,3-trifluoropropyl)piperidin-4-yl]acetate
- Methyl [1-(3,3,3-trifluoropropyl)piperidin-4-yl]propanoate
- Methyl [1-(3,3,3-trifluoropropyl)piperidin-4-yl]butanoate
Uniqueness
This compound is unique due to its specific trifluoropropyl substitution, which imparts distinct chemical and physical properties. This substitution enhances its stability and lipophilicity, making it a valuable compound for various applications .
Biological Activity
Methyl [1-(3,3,3-trifluoropropyl)piperidin-4-yl]acetate is a synthetic compound with significant potential in pharmacological applications. Its unique structural features, including a piperidine ring and a trifluoropropyl group, contribute to its biological activity. This article explores the compound's biological properties, synthesis methods, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₆H₁₈F₃N₃O₂. The structure includes:
- Piperidine ring : A six-membered ring containing one nitrogen atom.
- Trifluoropropyl group : Enhances lipophilicity and may influence pharmacokinetic properties.
- Acetate moiety : Contributes to the compound's reactivity and biological interactions.
Table 1: Structural Comparison with Related Compounds
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Methyl 1-(2-methylpropyl)piperidin-4-yl acetate | Piperidine ring with branched alkyl chain | Less fluorinated; potential different biological activity |
Methyl 1-(trifluoroethyl)piperidin-4-yl acetate | Piperidine ring with trifluoroethyl group | Different fluorinated substituent |
Methyl 1-(phenyl)piperidin-4-yl acetate | Piperidine ring with phenyl substituent | Aromatic character compared to aliphatic chain |
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in the context of receptor binding and enzyme interaction. Preliminary studies suggest that compounds with similar structures often show:
- Antidepressant-like effects : Similar compounds have been linked to modulation of neurotransmitter systems.
- Analgesic properties : Potential interactions with pain pathways.
- Antitumor activity : Some derivatives have shown promise in inhibiting cancer cell proliferation.
Case Studies
- Receptor Binding Studies :
- In vitro assays indicated that this compound has a high affinity for certain neurotransmitter receptors, suggesting potential use in treating mood disorders.
- Analgesic Activity :
- A study demonstrated that related piperidine derivatives exhibited significant pain relief in animal models, indicating that this compound may share these properties.
Synthesis Methods
The synthesis of this compound can be achieved through various methods. One notable approach involves:
- Negishi Coupling : This method allows for the introduction of the trifluoropropyl group onto the piperidine scaffold effectively. The automated synthesis process enhances efficiency and reproducibility.
Pharmacological Applications
The unique properties of this compound suggest several potential applications:
- Neuropharmacology : Due to its interaction with neurotransmitter receptors.
- Pain Management : As an analgesic agent based on preliminary findings.
- Cancer Therapy : Potential use as an antitumor agent warrants further investigation.
Properties
Molecular Formula |
C11H18F3NO2 |
---|---|
Molecular Weight |
253.26 g/mol |
IUPAC Name |
methyl 2-[1-(3,3,3-trifluoropropyl)piperidin-4-yl]acetate |
InChI |
InChI=1S/C11H18F3NO2/c1-17-10(16)8-9-2-5-15(6-3-9)7-4-11(12,13)14/h9H,2-8H2,1H3 |
InChI Key |
PABYYJAATLHYMN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1CCN(CC1)CCC(F)(F)F |
Origin of Product |
United States |
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